1-(5-Bromo-2-fluorophenyl)cyclopropanamine
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Overview
Description
1-(5-Bromo-2-fluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9BrFN and a molecular weight of 230.08 g/mol It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable phenyl derivative. One common method includes the reaction of 5-bromo-2-fluorobenzyl chloride with cyclopropylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines with altered substituents.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, using reagents like sodium azide or potassium thiocyanate, to yield azido or thiocyanato derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)cyclopropanamine is utilized in various scientific research applications, including:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring and substituted phenyl group allow it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)cyclopropanamine can be compared with other similar compounds, such as:
1-(5-Chloro-2-fluorophenyl)cyclopropanamine: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(5-Bromo-2-chlorophenyl)cyclopropanamine: Contains both bromine and chlorine substituents, potentially leading to unique chemical and biological properties.
1-(5-Bromo-2-methylphenyl)cyclopropanamine: The presence of a methyl group instead of fluorine can significantly alter the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEIJHWNVVXHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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